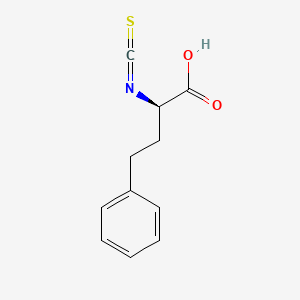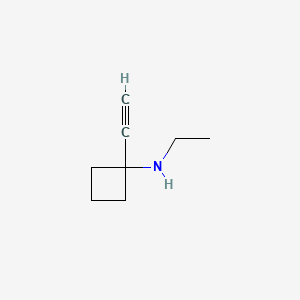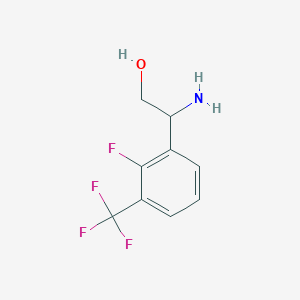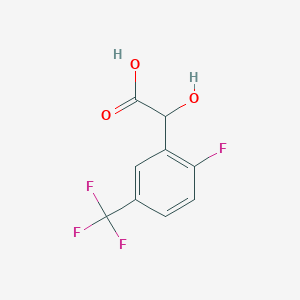![molecular formula C8H11ClN4 B15312823 1-[4-(Azidomethyl)phenyl]methanaminehydrochloride](/img/structure/B15312823.png)
1-[4-(Azidomethyl)phenyl]methanaminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Azidomethyl)phenyl]methanaminehydrochloride is a chemical compound that features an azido group attached to a phenyl ring, which is further connected to a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Azidomethyl)phenyl]methanaminehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-(Chloromethyl)benzylamine.
Azidation: The chloromethyl group is converted to an azidomethyl group using sodium azide in a suitable solvent like dimethylformamide (DMF) under reflux conditions.
Formation of Hydrochloride Salt: The resulting 1-[4-(Azidomethyl)phenyl]methanamine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors for the azidation step to ensure efficient mixing and temperature control.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(Azidomethyl)phenyl]methanaminehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Sodium Azide: Used for the azidation step.
Lithium Aluminum Hydride: Used for reduction reactions.
Copper Catalysts: Used in cycloaddition reactions.
Major Products:
Aminomethyl Derivatives: Formed through reduction reactions.
Triazole Derivatives: Formed through cycloaddition reactions.
Aplicaciones Científicas De Investigación
1-[4-(Azidomethyl)phenyl]methanaminehydrochloride has several scientific research applications:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in drug development.
Materials Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Bioconjugation: Employed in bioconjugation techniques for labeling and tracking biomolecules.
Mecanismo De Acción
The mechanism of action of 1-[4-(Azidomethyl)phenyl]methanaminehydrochloride involves its ability to participate in various chemical reactions due to the presence of the azido group. The azido group is highly reactive and can form covalent bonds with other molecules, making it useful in click chemistry and other synthetic applications. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
1,4-Bis(aminomethyl)benzene: Similar structure but lacks the azido group.
4-Azidomethylbenzyl Alcohol: Similar azido group but different functional groups attached to the phenyl ring.
Uniqueness: 1-[4-(Azidomethyl)phenyl]methanaminehydrochloride is unique due to the presence of both the azido and methanamine groups, which confer distinct reactivity and versatility in synthetic applications. This combination allows for a wide range of chemical transformations and applications in various fields.
Propiedades
Fórmula molecular |
C8H11ClN4 |
|---|---|
Peso molecular |
198.65 g/mol |
Nombre IUPAC |
[4-(azidomethyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H10N4.ClH/c9-5-7-1-3-8(4-2-7)6-11-12-10;/h1-4H,5-6,9H2;1H |
Clave InChI |
SPBKNKZINPJBFS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN)CN=[N+]=[N-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl[2-(methylsulfanyl)propyl]amine](/img/structure/B15312760.png)
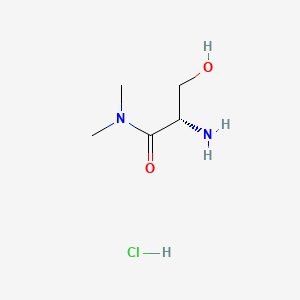
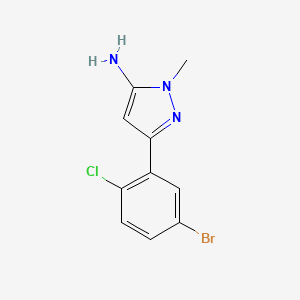
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylicacid](/img/structure/B15312795.png)
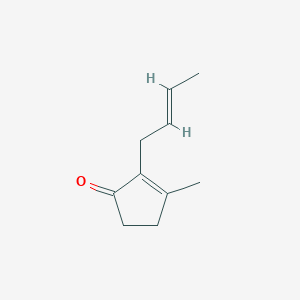

![1-{2-Azabicyclo[3.1.0]hexane-1-carbonyl}-2-azabicyclo[3.1.0]hexane dihydrochloride](/img/structure/B15312812.png)
